molecular formula C23H18BrN3O2 B6085900 3-(4-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

3-(4-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B6085900
M. Wt: 448.3 g/mol
InChI Key: VGLHJIOZKVFQSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl derivatives with a pyrazole derivative. The bromophenyl, methoxyphenyl, and phenyl groups could potentially be introduced through electrophilic aromatic substitution reactions. The carboxamide group could be introduced through a reaction with an appropriate carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazole ring, with the various phenyl groups and the carboxamide group attached at the appropriate positions. The bromine, methoxy, and phenyl substituents on the phenyl rings would influence the electronic properties of the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the bromine atom could make the bromophenyl group susceptible to reactions involving nucleophilic aromatic substitution. The carboxamide group could potentially undergo hydrolysis to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the methoxy group could increase the compound’s molecular weight and polarity, potentially affecting its solubility and reactivity .

properties

IUPAC Name

3-(4-bromophenyl)-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2/c1-29-20-13-11-18(12-14-20)25-23(28)21-15-27(19-5-3-2-4-6-19)26-22(21)16-7-9-17(24)10-8-16/h2-15H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLHJIOZKVFQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide

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